1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol
Overview
Description
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with an aminoethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-keto esters or diketones, followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydroxylated derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The phenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-aminoethyl)-3-phenyl-1H-pyrazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2-aminoethyl)-3-phenyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
1-(2-aminoethyl)-3-phenyl-1H-pyrrole: Features a pyrrole ring, which may result in distinct reactivity and biological effects.
Uniqueness
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-aminoethyl)-5-phenyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-6-7-14-11(15)8-10(13-14)9-4-2-1-3-5-9/h1-5,8,13H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTKFQNSXFBWHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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